O-(2-Chloro-6-fluorobenzyl)hydroxylamine

Description

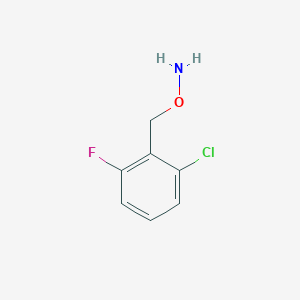

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROSJIONKOYASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-(2-Chloro-6-fluorobenzyl)hydroxylamine chemical properties

An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its salts are important chemical intermediates, primarily utilized as building blocks in organic synthesis. Their value lies in the unique combination of a reactive hydroxylamine moiety and a substituted benzyl group. This structure is of particular interest to the pharmaceutical industry, where it can be incorporated into more complex molecules to develop novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs), potentially enhancing their biological activity. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, and potential applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | This compound HCl | N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine |

| CAS Number | 227759-36-6[1] | 93081-15-3[2][3] | 175136-75-1[4] |

| Molecular Formula | C₇H₇ClFNO[1] | C₇H₇ClFNO·HCl (C₇H₈Cl₂FNO)[2] | C₁₄H₁₁Cl₂F₂NO[4] |

| Molecular Weight | 175.59 g/mol [1] | 212.05 g/mol [2] | 318.15 g/mol [4] |

| Appearance | Not specified | Not specified | Light yellow crystal powder[4] |

| Melting Point | Not specified | Not specified | 169 °C[4] |

| Boiling Point | Not specified | Not specified | 424.6 ± 45.0 °C (Predicted)[4] |

| Water Solubility | Not specified | Not specified | 0.9 µg/mL[4] |

Synthesis and Reactivity

This compound is synthesized from its precursor, 2-Chloro-6-fluorobenzyl chloride. The overall synthetic pathway involves two key steps: the synthesis of the benzyl chloride precursor and its subsequent reaction with a hydroxylamine equivalent.

Synthesis of the Precursor: 2-Chloro-6-fluorobenzyl chloride

The synthesis of 2-Chloro-6-fluorobenzyl chloride is typically achieved through the chlorination of 2-chloro-6-fluorotoluene.[5] This reaction requires careful control of conditions to ensure high yield and purity of the desired monochlorinated product.[5]

Experimental Protocol: Chlorination of 2-chloro-6-fluorotoluene

This protocol is based on a general method described in patent literature for the synthesis of 2-chloro-6-fluorobenzaldehyde, for which 2-chloro-6-fluorobenzyl chloride is an intermediate.[6][7]

-

Materials: 2-chloro-6-fluorotoluene, phosphorus trichloride (optional catalyst), chlorine gas.

-

Apparatus: A 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a tail gas absorption device. A metal halide lamp is used for illumination.

-

Procedure:

-

Charge the reaction flask with 250 g of 2-chloro-6-fluorotoluene and optionally, a catalytic amount of phosphorus trichloride (e.g., 0.5 mL) to improve product quality.[7]

-

Heat the reaction mixture to a temperature between 150-180 °C.[7]

-

Under irradiation from a metal halide lamp, introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress by gas chromatography to determine the content of 2-chloro-6-fluorobenzyl chloride.

-

Once the desired level of conversion is achieved, stop the chlorine gas flow.

-

Introduce an inert gas, such as nitrogen, to purge any unreacted chlorine from the system.[7]

-

The resulting crude 2-chloro-6-fluorobenzyl chloride can then be used in the subsequent step, potentially after purification by distillation.

-

Synthesis of this compound

The conversion of 2-Chloro-6-fluorobenzyl chloride to this compound involves a nucleophilic substitution reaction. The chloromethyl group of 2-Chloro-6-fluorobenzyl chloride is reactive towards nucleophiles like hydroxylamine.[5] While a specific protocol for this exact transformation is not detailed in the available literature, a general and analogous method can be inferred from the synthesis of similar compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.[8]

Proposed Experimental Protocol:

This proposed protocol is based on the well-established synthesis of related O-benzylhydroxylamines.

-

Materials: 2-Chloro-6-fluorobenzyl chloride, N-hydroxyphthalimide, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., dimethylformamide - DMF), hydrazine hydrate, and hydrochloric acid.

-

Procedure:

-

Step 1: N-Alkylation of N-hydroxyphthalimide:

-

Dissolve N-hydroxyphthalimide and a base, such as potassium carbonate, in DMF.

-

Add 2-Chloro-6-fluorobenzyl chloride to the solution and stir the mixture, likely at an elevated temperature, to facilitate the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product, N-((2-chloro-6-fluorobenzyl)oxy)phthalimide, with an organic solvent.

-

-

Step 2: Hydrazinolysis and Salt Formation:

-

Dissolve the crude N-((2-chloro-6-fluorobenzyl)oxy)phthalimide in a solvent like ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture to cleave the phthalimide group.

-

After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.

-

The filtrate, containing the free this compound, is then acidified with hydrochloric acid to precipitate the hydrochloride salt, which can be collected by filtration and purified by recrystallization.

-

-

Reactivity

The primary reactivity of this compound centers around the hydroxylamine functional group. This group is nucleophilic and can react with electrophiles. A key application is its reaction with carbonyl compounds (aldehydes and ketones) to form oxime ethers. This reaction is often used in analytical chemistry for the derivatization of carbonyl-containing molecules to improve their detection and quantification by methods such as gas chromatography (GC) and liquid chromatography (LC).[9]

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its utility in drug design is attributed to:

-

Scaffold for Further Elaboration: The hydroxylamine moiety provides a reactive handle for attaching the 2-chloro-6-fluorobenzyl group to other molecular scaffolds.

-

Modulation of Physicochemical Properties: The presence of the halogenated benzyl group can influence the lipophilicity, metabolic stability, and binding interactions of the parent molecule.

-

Bioisosteric Replacement: The O-benzylhydroxylamine group can be used as a bioisostere for other functional groups in known active compounds to explore structure-activity relationships (SAR).

While specific examples of marketed drugs containing the this compound core are not readily identifiable, this class of compounds is frequently employed in the synthesis of potential therapeutic agents, including those with antimicrobial or anti-inflammatory properties.[2] The broader family of hydroxylamine derivatives has been investigated for a range of biological activities.[10]

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound hydrochloride.

Caption: Proposed synthesis of this compound HCl.

Experimental Workflow for Synthesis and Purification

The logical workflow for the synthesis and subsequent purification of the target compound is outlined below.

Caption: Workflow for synthesis and purification.

Conclusion

This compound is a valuable chemical intermediate with clear potential in the field of drug discovery and development. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, its synthesis can be reliably predicted based on established chemical principles and analogous reactions. The structured presentation of the available data and proposed experimental pathways in this guide aims to support researchers in the effective utilization of this compound in their synthetic endeavors. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C7H7ClFNO | CID 454219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]

- 3. 93081-15-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for O-(2-Chloro-6-fluorobenzyl)hydroxylamine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a robust three-step process, commencing with the preparation of 2-chloro-6-fluorobenzyl chloride, followed by the formation of an N-protected intermediate, and culminating in the liberation of the desired hydroxylamine derivative. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate replication and further research.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a well-established three-step sequence. This pathway offers a reliable and scalable method for the production of the target molecule.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for clarity and reproducibility.

Step 1: Synthesis of 2-Chloro-6-fluorobenzyl chloride

The initial step involves the free-radical chlorination of 2-chloro-6-fluorotoluene to yield the corresponding benzyl chloride. This reaction is a critical precursor for the subsequent O-alkylation.

Experimental Protocol:

A mixture of 2-chloro-6-fluorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a radical initiator such as dibenzoyl peroxide (0.01 eq) is heated at 100-110°C for 3 hours.[1] The progress of the reaction should be monitored by an appropriate technique like gas chromatography (GC). Upon completion, the reaction mixture is distilled to afford 2-chloro-6-fluorobenzyl chloride.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Boiling Point (°C) |

| 2-Chloro-6-fluorotoluene | 144.57 | 1.0 | >98% | 159-161 |

| Sulfuryl chloride | 134.97 | 1.0 | >97% | 69.3 |

| Dibenzoyl peroxide | 242.23 | 0.01 | >98% | Decomposes |

| 2-Chloro-6-fluorobenzyl chloride | 179.02 | - | >98% | 78-82 (at 10 mmHg) |

Table 1: Reagents and product specifications for the synthesis of 2-chloro-6-fluorobenzyl chloride.

Figure 2: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzyl chloride.

Step 2: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide

This step involves the O-alkylation of N-hydroxyphthalimide with the previously synthesized 2-chloro-6-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol:

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.1 eq) is added. The mixture is stirred at room temperature, followed by the addition of 2-chloro-6-fluorobenzyl chloride (1.0 eq). The reaction is then heated and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by pouring it into water and filtering the resulting precipitate. The crude product is then washed and dried.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Melting Point (°C) |

| 2-Chloro-6-fluorobenzyl chloride | 179.02 | 1.0 | >98% | - |

| N-Hydroxyphthalimide | 163.13 | 1.0 | >98% | 232-235 |

| Potassium carbonate | 138.21 | 1.1 | >99% | 891 |

| N-(2-Chloro-6-fluorobenzyloxy)phthalimide | 321.70 | - | >95% | Not available |

Table 2: Reagents and product specifications for the synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide.

Step 3: Synthesis of this compound

The final step is the deprotection of the phthalimide group to yield the target hydroxylamine. This can be achieved through either hydrazinolysis or acidic hydrolysis. Hydrazinolysis is often preferred due to milder reaction conditions.

Experimental Protocol (Hydrazinolysis):

N-(2-Chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) is suspended in a solvent like ethanol or methanol. Hydrazine hydrate (1.1 eq) is added, and the mixture is refluxed.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the phthalhydrazide byproduct is filtered off. The filtrate, containing the desired product, is then concentrated. For purification and improved stability, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Melting Point (°C) |

| N-(2-Chloro-6-fluorobenzyloxy)phthalimide | 321.70 | 1.0 | >95% | Not available |

| Hydrazine hydrate | 50.06 | 1.1 | >98% | -2 |

| This compound | 175.59 | - | >98% | Not available |

Table 3: Reagents and product specifications for the synthesis of this compound.

Figure 3: Experimental workflow for the synthesis of this compound via hydrazinolysis.

Conclusion

The described three-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this important building block for further molecular exploration and the development of novel bioactive compounds. Careful monitoring of each reaction step and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.

References

In-depth Technical Guide: O-(2-Chloro-6-fluorobenzyl)hydroxylamine (CAS number 227759-36-6)

Notice: Due to the limited availability of public-domain scientific literature and experimental data for O-(2-Chloro-6-fluorobenzyl)hydroxylamine, this guide provides a summary of the available information, primarily focusing on its chemical identity and potential applications as inferred from related compounds. The detailed experimental protocols, quantitative biological data, and signaling pathway visualizations requested could not be generated as no specific studies detailing these aspects were found.

Introduction

This compound is a fluorinated organic compound.[1] Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. While this specific molecule is not extensively documented, its structural motifs suggest potential applications as a building block in organic synthesis, particularly in the development of novel therapeutic agents and other complex molecules. Its hydrochloride salt is also commercially available under the CAS number 93081-15-3.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 227759-36-6 | Inferred from user prompt |

| Molecular Formula | C7H7ClFNO | PubChem |

| Molecular Weight | 175.59 g/mol | PubChem |

| Synonyms | O-((2-chloro-6-fluorophenyl)methyl)hydroxylamine | PubChem |

| Hydrochloride CAS | 93081-15-3 | BLD Pharm |

| Hydrochloride Molecular Weight | 212.05 g/mol | Inferred from chemical suppliers |

Synthesis and Reactivity

Specific, detailed, and validated experimental protocols for the synthesis of this compound are not published in readily accessible scientific journals. However, based on general principles of organic chemistry, a plausible synthetic route is illustrated below.

General Synthetic Workflow

A common method for the synthesis of O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, followed by deprotection.

Caption: A plausible synthetic route to this compound.

The hydroxylamine moiety is reactive and can participate in various chemical transformations, most notably the formation of oximes and hydroxamic acids.

Potential Applications in Research and Drug Discovery

While no specific biological activities have been reported for this compound, its structural features are present in compounds with known biological relevance. The hydroxylamine group is a key functional group in a variety of bioactive molecules and is often used as a linker or pharmacophore.

Inferred Areas of Interest

Based on the applications of structurally similar compounds, such as other substituted O-benzylhydroxylamines, potential research applications could include:

-

Scaffold for Medicinal Chemistry: Its structure can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. For instance, related chlorobenzyl derivatives have been explored in the development of antihypertensive and anti-inflammatory drugs.[2]

-

Derivatization Reagent: Although less common than its pentafluorobenzyl analogue, it could potentially be used as a derivatization reagent in analytical chemistry for the detection of aldehydes and ketones.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for protein targets.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: General workflow for using a chemical building block in drug discovery.

Conclusion

This compound is a chemical entity with potential utility in synthetic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its synthesis, specific reactions, and biological properties. Researchers and drug development professionals interested in this compound would likely need to undertake foundational research to establish its properties and potential applications. The information available for structurally related compounds suggests that it could be a valuable building block for creating novel molecules with diverse functions. Further investigation is required to fully understand the potential of this particular hydroxylamine derivative.

References

O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview of its Physical Characteristics

For Immediate Release

This technical guide provides a detailed overview of the known physical and chemical characteristics of O-(2-Chloro-6-fluorobenzyl)hydroxylamine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to a lack of extensive published data on this specific compound, this paper also includes data from a closely related analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, to provide a basis for comparison and estimation of properties.

Introduction

This compound is a substituted hydroxylamine derivative with potential applications in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a halogenated benzyl group, suggests its utility as a building block for more complex molecules. This document summarizes the available physicochemical data and presents a general experimental protocol for the synthesis of related compounds.

Physicochemical Properties

Specific experimental data on the physical properties of this compound are not widely available in peer-reviewed literature. However, information for its hydrochloride salt and a key analogue is presented below.

This compound Hydrochloride

Basic chemical identifiers for the hydrochloride salt of the target compound have been identified.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂FNO | [1] |

| Molecular Weight | 212.05 g/mol | [1][2] |

| Appearance | Solid (form not specified) | [3] |

| Purity | ≥95% | [1] |

Analogue Comparison: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

For comparative purposes, the physical and chemical properties of the well-characterized analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are provided. The higher degree of fluorination in PFBHA is expected to influence properties such as melting point, solubility, and thermal stability.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₅NO | [4] |

| Molecular Weight | 249.57 g/mol | [4] |

| Melting Point | 227 °C (sublimes) | [4] |

| Appearance | White powder to crystal | [4][5] |

| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | |

| pH | 2.0–3.0 (5g/l, 25℃) | [4] |

Experimental Protocols: General Synthesis of O-Benzylhydroxylamines

While a specific protocol for this compound is not detailed in the available literature, a general and plausible synthetic route can be adapted from established methods for preparing O-benzylhydroxylamines. The following represents a generalized procedure.

Synthesis of O-Benzylhydroxylamine Hydrochloride from Benzyl Halide

This method involves the N-alkylation of a protected hydroxylamine followed by deprotection. A common approach utilizes N-hydroxyphthalimide as a hydroxylamine surrogate.

Materials:

-

2-Chloro-6-fluorobenzyl bromide (or chloride)

-

N-Hydroxyphthalimide

-

Potassium carbonate (or other suitable base)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrazine hydrate or a strong acid for deprotection

-

Hydrochloric acid (for salt formation)

-

Appropriate solvents for extraction and recrystallization (e.g., dichloromethane, diethyl ether, ethanol)

Procedure:

-

Alkylation: To a solution of N-hydroxyphthalimide in DMF, add potassium carbonate. Stir the mixture at room temperature, then add 2-Chloro-6-fluorobenzyl bromide dropwise. The reaction is typically heated to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: Once the reaction is complete, the mixture is cooled, and water is added to precipitate the N-(2-Chloro-6-fluorobenzyloxy)phthalimide intermediate. The solid is collected by filtration, washed with water, and dried.

-

Deprotection (Hydrazinolysis): The intermediate is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed, leading to the precipitation of phthalhydrazide.

-

Formation of Hydrochloride Salt: After cooling, the phthalhydrazide is filtered off. The filtrate, containing the free this compound, is then treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.

-

Purification: The crude this compound hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Workflow and Logical Diagrams

The following diagrams illustrate the general synthesis workflow.

Caption: General workflow for the synthesis of this compound HCl.

Conclusion

While comprehensive experimental data for this compound remains to be fully characterized in public literature, this guide provides the currently available information and a predictive framework based on a closely related, well-documented analogue. The provided synthetic protocol offers a viable route for its preparation, enabling further research into its properties and potential applications in medicinal chemistry and materials science. It is recommended that any researcher working with this compound conduct their own characterization to establish definitive physical constants.

References

- 1. cenmed.com [cenmed.com]

- 2. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. 57981-02-9 CAS MSDS (O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, focusing on its physicochemical properties, synthesis, and potential therapeutic applications. Due to limited publicly available data for this specific compound, information from structurally related molecules is included to provide a comparative context.

Core Physicochemical Properties

| Compound Name | Solvent | Solubility | Temperature (°C) |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | Water | 50 mg/mL[1][2] | Not Specified |

| N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine | Water | 0.9 µg/mL | 25 |

Experimental Protocols

General Synthesis of O-Alkylhydroxylamines

A common method for the synthesis of O-alkylhydroxylamines involves a two-step process starting from the corresponding alcohol. This procedure can be adapted for the synthesis of this compound from (2-Chloro-6-fluorophenyl)methanol.

Step 1: Mitsunobu Reaction

The synthesis is initiated via a Mitsunobu reaction of the alcohol with N-hydroxyphthalimide.[3] This reaction couples the alcohol to the N-hydroxyphthalimide, forming an N-O bond.

Step 2: Deprotection

The phthalimide protecting group is subsequently removed using hydrazine.[3] This step yields the desired O-alkylhydroxylamine, which can then be isolated, often as a hydrochloride salt for improved stability and handling.

General Protocol for Solubility Determination

A tiered approach is recommended to determine the solubility of a test chemical in various solvents. The solvents of choice, in order of preference for biological applications, are typically cell culture media, dimethyl sulfoxide (DMSO), and ethanol.

-

Initial High-Concentration Test: Begin by attempting to dissolve the test chemical at a high concentration (e.g., 20 mg/mL) in the chosen solvent using a sequence of increasingly vigorous mechanical mixing techniques (e.g., vortexing, sonication).

-

Visual Assessment: A chemical is considered dissolved if the solution is clear, without any visible cloudiness or precipitate.

-

Serial Dilution for Insoluble Compounds: If the compound does not dissolve at the initial high concentration, the solvent volume is increased to decrease the concentration by a factor of 10. The mixing procedures are then repeated. This process is continued until the compound fully dissolves or the desired concentration range is tested.

Potential Biological Activity and Signaling Pathway

O-benzylhydroxylamine derivatives have emerged as a promising class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] IDO1 is a significant therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment. The inhibition of IDO1 by O-benzylhydroxylamines can restore anti-tumor immune responses.

The diagram above illustrates the mechanism by which O-benzylhydroxylamine derivatives can inhibit the IDO1 enzyme. In the tumor microenvironment, IDO1 metabolizes tryptophan into kynurenine, which leads to immune suppression. This compound, as a potential inhibitor, can block the active site of IDO1, thereby preventing the production of kynurenine and mitigating immune suppression. This mechanism of action makes it a compound of interest for further investigation in cancer immunotherapy.

References

An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride (CAS No: 93081-15-3). Due to the limited availability of specific experimental data for this compound, this document also includes information on closely related analogues to provide general guidance on handling, safety, and potential applications. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data found in the public domain has been summarized in structured tables. Furthermore, this guide includes a proposed general synthesis workflow and a conceptual experimental workflow for its application, visualized using Graphviz diagrams.

Introduction

This compound hydrochloride is a halogenated aromatic hydroxylamine derivative. Such compounds are of interest in medicinal chemistry and drug discovery as building blocks for the synthesis of more complex molecules with potential biological activity. The presence of both chloro and fluoro substituents on the benzyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable reagent for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 93081-15-3 | [1][2] |

| Molecular Formula | C₇H₈Cl₂FNO | [1][2] |

| Molecular Weight | 212.05 g/mol | [1][2] |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)CON)F.Cl | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride is not currently available in public databases. Researchers utilizing this compound would need to perform their own analytical characterization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound hydrochloride (CAS 93081-15-3) is not widely available. However, based on the known hazards of similar hydroxylamine derivatives, the following precautions are recommended. It is imperative to consult a comprehensive and compound-specific SDS from the supplier before handling.

General Hazards (based on related compounds):

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[3]

-

Harmful if Swallowed: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis of O-Arylmethylhydroxylamines

A common method for the synthesis of O-arylmethylhydroxylamines involves the reaction of an appropriate benzyl halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine.[4]

Caption: General synthesis workflow for O-arylmethylhydroxylamines.

Conceptual Use: Derivatization of Carbonyl Compounds

O-substituted hydroxylamines are frequently used as derivatizing agents for aldehydes and ketones, for example, to improve their detection in analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

Caption: Conceptual workflow for carbonyl derivatization.

Applications in Research and Development

This compound hydrochloride serves as a versatile building block in organic synthesis. Its primary application lies in the introduction of the O-(2-chloro-6-fluorobenzyl)oxyamino group into molecules. This moiety can be a key structural feature in the development of:

-

Novel Pharmaceutical Compounds: The specific substitution pattern on the aromatic ring can be exploited to modulate the pharmacological properties of a lead compound.[5]

-

Agrochemicals: Similar to pharmaceuticals, the unique electronic and steric properties of the benzyl group can be utilized in the design of new pesticides and herbicides.

-

Analytical Reagents: As illustrated in the conceptual workflow, this compound can be used to derivatize other molecules for analytical purposes.

Conclusion

This compound hydrochloride is a chemical reagent with potential applications in pharmaceutical and chemical research. However, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characterization, and specific reaction protocols. Researchers should exercise caution and perform thorough characterization and safety assessments before use. The information provided in this guide, including data on related compounds, is intended to offer a general overview and starting point for further investigation.

References

- 1. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]

- 2. cenmed.com [cenmed.com]

- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 4. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, a halogenated benzylhydroxylamine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited specific data available in peer-reviewed literature for this particular molecule, this document outlines a plausible synthetic pathway based on established methods for analogous compounds. Furthermore, it explores the potential biological significance and applications by examining the roles of the core hydroxylamine functional group and the effects of chloro and fluoro substitutions on the benzyl ring. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and related compounds in drug discovery and development.

Introduction

O-substituted hydroxylamines are a versatile class of organic compounds with significant applications in medicinal chemistry and as synthetic intermediates. The introduction of a benzyl group, particularly one bearing halogen substituents, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The specific compound, this compound, combines the reactive hydroxylamine moiety with a sterically hindered and electronically modified benzyl group. The presence of both chlorine and fluorine atoms is known to influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]

While detailed studies on this compound are not extensively reported in the public domain, its structural features suggest potential applications as a building block for novel therapeutic agents. This guide will therefore focus on a generalized synthetic approach and the inferred chemical and biological properties based on the well-understood chemistry of its constituent functional groups.

Synthesis of this compound Hydrochloride

Proposed Synthetic Pathway

The proposed synthesis of this compound hydrochloride proceeds in two main steps starting from 2-chloro-6-fluorobenzyl bromide.

Caption: Proposed two-step synthesis of this compound HCl.

Experimental Protocols

Step 1: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-Chloro-6-fluorobenzyloxy)phthalimide.

Step 2: Synthesis of this compound Hydrochloride

-

Suspend the N-(2-Chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Reflux the mixture and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude this compound in a minimal amount of diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Characterization Data (Hypothetical)

As no specific experimental data is published, the following table represents expected analytical data based on the compound's structure.

| Parameter | Expected Value |

| Molecular Formula | C₇H₈Cl₂FNO |

| Molecular Weight | 212.05 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| ¹H NMR | Consistent with the proposed structure |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the free base |

Potential Applications and Biological Significance

The biological activity of hydroxylamine and its derivatives is well-documented, ranging from enzyme inhibition to mutagenic effects.[6] The incorporation of this functional group into more complex molecules is a common strategy in drug design.

Role of the Hydroxylamine Moiety

The hydroxylamine group can act as a versatile synthetic handle for the creation of various derivatives, such as oximes and amides. In a biological context, it can participate in hydrogen bonding and act as a nucleophile.[7]

Influence of Halogen Substituents

The presence of chloro and fluoro substituents on the benzyl ring is expected to significantly impact the molecule's properties:

-

Lipophilicity: The chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2][8]

-

Metabolic Stability: The fluorine atom, due to the strength of the C-F bond, can block sites of metabolism, thereby increasing the half-life of a drug.

-

Binding Interactions: Both chlorine and fluorine can participate in halogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.

Caption: Factors influencing the potential applications of the title compound.

Potential Therapeutic Areas

Given the prevalence of halogenated compounds in pharmaceuticals, this compound could serve as a key intermediate in the development of new drugs for various therapeutic areas, including but not limited to:

-

Oncology: As a precursor for compounds that interact with specific enzymes or receptors involved in cancer progression.

-

Infectious Diseases: As a building block for novel antibacterial or antiviral agents.

-

Neuroscience: For the synthesis of molecules targeting central nervous system receptors.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. While specific data on its discovery and properties are scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The combination of a reactive hydroxylamine functional group with the modulating effects of chloro and fluoro substituents makes it a valuable tool for medicinal chemists. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully elucidate the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. eurochlor.org [eurochlor.org]

- 3. researchgate.net [researchgate.net]

- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 5. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, consolidating available information on its synthesis, chemical properties, and potential biological significance. While direct pharmacological data for this specific molecule is not extensively available in the current literature, this document extrapolates potential activities based on structurally related compounds, offering a valuable resource for researchers interested in its further investigation.

Chemical Properties and Data

This compound is a halogenated benzylhydroxylamine derivative. Its structure suggests potential applications in medicinal chemistry and as a synthetic intermediate. The physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C7H7ClFNO |

| Molecular Weight | 175.59 g/mol |

| CAS Number | 227759-36-6 |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established two-step procedure analogous to the synthesis of other O-alkylhydroxylamines. The overall synthetic workflow is depicted below.

Methodological & Application

Application Notes and Protocols: Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine Derivatives

Introduction

O-substituted hydroxylamines are crucial building blocks in medicinal chemistry and drug development. Their derivatives, particularly oxime ethers, are present in a wide array of biologically active compounds. O-(2-Chloro-6-fluorobenzyl)hydroxylamine, featuring a halogenated benzyl group, is a valuable intermediate for creating novel derivatives for screening and lead optimization. The chloro and fluoro substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. These application notes provide detailed protocols for the synthesis of the parent hydroxylamine and its subsequent derivatization into oxime ethers.

Core Synthesis Pathway

The primary synthetic route to this compound follows a modified Gabriel synthesis. This two-step process involves the N-alkylation of N-hydroxyphthalimide with 2-chloro-6-fluorobenzyl bromide, followed by the deprotection of the resulting phthalimide intermediate to release the desired hydroxylamine.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is divided into two parts: the synthesis of the N-alkoxyphthalimide intermediate and its subsequent conversion to the target hydroxylamine hydrochloride.

Part A: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide

This step involves the nucleophilic substitution reaction between N-hydroxyphthalimide and 2-chloro-6-fluorobenzyl bromide.[1][2]

Materials:

-

N-Hydroxyphthalimide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of 2-chloro-6-fluorobenzyl bromide (1.05 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(2-chloro-6-fluorobenzyloxy)phthalimide as a solid.

Part B: Synthesis of this compound Hydrochloride

This step uses hydrazinolysis to cleave the phthalimide group, followed by salt formation.[1][3]

Materials:

-

N-(2-Chloro-6-fluorobenzyloxy)phthalimide (from Part A)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated and 2M solution

-

Diethyl ether

Procedure:

-

Suspend N-(2-chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and stir for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the resulting oil in diethyl ether and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated HCl dropwise until the pH is ~1-2. A white precipitate of the hydrochloride salt will form.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Quantitative Data Summary (Protocol 1)

| Step | Reactant | Molar Eq. | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| Part A | N-Hydroxyphthalimide | 1.0 | N-(2-Chloro-6-fluorobenzyloxy)phthalimide | 85 - 95 | >98 |

| Part B | N-alkoxyphthalimide | 1.0 | This compound HCl | 75 - 85 | >99 |

Protocol 2: General Procedure for the Synthesis of Oxime Ether Derivatives

This protocol describes the condensation reaction between this compound and a carbonyl compound (aldehyde or ketone) to form the corresponding oxime ether.[7][8]

Materials:

-

This compound hydrochloride

-

Aldehyde or ketone (1.0 eq)

-

Pyridine or Sodium Acetate

-

Ethanol or Methanol

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve this compound hydrochloride (1.1 eq) in ethanol.

-

Add a base such as pyridine (2.0 eq) or sodium acetate (1.5 eq) to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

-

Stir the solution at room temperature or gentle heat (40-50°C) for 2-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure oxime ether derivative.

Quantitative Data Summary (Protocol 2)

| Carbonyl Substrate | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| Cyclohexanone | Cyclohexanone O-(2-chloro-6-fluorobenzyl) oxime | 90 - 98 | >99 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-(2-chloro-6-fluorobenzyl) oxime | 88 - 96 | >99 |

| Acetophenone | Acetophenone O-(2-chloro-6-fluorobenzyl) oxime | 85 - 95 | >98 |

Visualizations

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target hydroxylamine.

Application in Drug Development

O-alkyl hydroxylamines are frequently used to modify lead compounds containing carbonyl groups to improve their pharmacological profiles. This process, known as derivatization, is a key step in structure-activity relationship (SAR) studies.

References

- 1. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. 2-CHLORO-6-FLUOROBENZYL BROMIDE | 68220-26-8 [m.chemicalbook.com]

- 6. 2-CHLORO-6-FLUOROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. Oxime - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the derivatization of carbonyl compounds. Its reaction with aldehydes and ketones yields stable O-benzyl oxime ethers, which serve as important intermediates in the synthesis of various nitrogen-containing compounds and are valuable in medicinal chemistry and drug discovery. The 2-chloro-6-fluoro substitution pattern on the benzyl group can influence the reactivity and physicochemical properties of the resulting oxime ethers, potentially enhancing their utility as synthons or bioactive molecules.

These application notes provide an overview of the use of this compound in the synthesis of oxime ethers, including reaction protocols and representative data. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols are based on established methods for analogous O-benzylhydroxylamine derivatives and offer a robust starting point for experimental work.

Key Applications

-

Protection of Carbonyl Groups: The formation of stable oxime ethers provides an effective method for the protection of aldehyde and ketone functionalities during multi-step syntheses.

-

Derivatization for Analysis: The benzyl group facilitates the analysis of carbonyl compounds by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

-

Synthesis of Bioactive Molecules: Oxime ethers are present in a variety of biologically active compounds, and this compound serves as a key building block for the synthesis of novel analogues with potential therapeutic applications.

-

Intermediates for Further Transformations: The oxime ether linkage can be cleaved under specific conditions to regenerate the carbonyl group or can be reduced to form the corresponding amine.

Data Presentation

The following table summarizes representative yields for the synthesis of O-benzyl oxime ethers from various aldehydes and ketones using O-benzylhydroxylamine hydrochloride, a closely related analogue to this compound. These values can serve as a general guide for expected outcomes.

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzaldehyde O-benzyl oxime | 95 | [1] |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-benzyl oxime | 90 | [2] |

| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde O-benzyl oxime | 88 | [2] |

| 4 | Cinnamaldehyde | Cinnamaldehyde O-benzyl oxime | 75 | [2] |

| 5 | Acetophenone | Acetophenone O-benzyl oxime | 85 | [1] |

| 6 | Cyclohexanone | Cyclohexanone O-benzyl oxime | 82 | [1] |

| 7 | 2-Pentanone | 2-Pentanone O-benzyl oxime | 78 | [1] |

| 8 | Benzophenone | Benzophenone O-benzyl oxime | 73 | [2] |

Note: Yields are based on reactions with O-benzylhydroxylamine hydrochloride and may vary with this compound and specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-(2-Chloro-6-fluorobenzyl) Oxime Ethers

This protocol describes a general method for the condensation of an aldehyde or ketone with this compound hydrochloride.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound hydrochloride (1.1 mmol)

-

Sodium Acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Water (2 mL)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound hydrochloride (1.1 mmol), and sodium acetate (1.5 mmol).

-

Add ethanol (10 mL) and water (2 mL) to the flask.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyl compounds, the mixture can be heated to reflux.

-

Once the reaction is complete (typically 1-4 hours at room temperature, or longer with heating), remove the ethanol under reduced pressure.

-

Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(2-Chloro-6-fluorobenzyl) oxime ether.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

-

Crude O-(2-Chloro-6-fluorobenzyl) oxime ether

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified O-(2-Chloro-6-fluorobenzyl) oxime ether.

Visualizations

Caption: Reaction mechanism for the formation of O-benzyl oxime ethers.

Caption: General experimental workflow for oxime ether synthesis.

References

Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors

Introduction

O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a key synthetic intermediate in medicinal chemistry, particularly in the construction of heterocyclic scaffolds with therapeutic potential. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzyl ring, allows for the fine-tuning of steric and electronic properties of target molecules, which can significantly influence their biological activity and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent p38 mitogen-activated protein (MAP) kinase inhibitor, AKP-001. These notes are intended for researchers, scientists, and drug development professionals.

Application: Synthesis of Isoxazole-Based p38 MAP Kinase Inhibitors

A significant application of this compound is in the synthesis of isoxazole-containing compounds that act as inhibitors of p38 MAP kinase. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases. The isoxazole moiety, formed using the hydroxylamine derivative, serves as a core scaffold for these inhibitors.

Featured Application: Synthesis of AKP-001

AKP-001, chemically known as 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole, is a novel and potent p38 MAP kinase inhibitor. The synthesis of its isoxazole core relies on the reaction of a β-ketoester with a hydroxylamine, followed by further functionalization. While the direct use of this compound is not for the formation of the isoxazole ring itself in the documented synthesis of AKP-001, a key precursor, 2-chloro-6-fluorophenylacetic acid, which is structurally related, is used in the final acylation step to introduce the critical 2-chloro-6-fluorobenzylamino moiety. The synthesis of the core 5-aminoisoxazole intermediate, however, demonstrates a general and important application of hydroxylamines in constructing this privileged scaffold.

Quantitative Data

The following table summarizes the biological activity of the synthesized p38 MAP kinase inhibitor, AKP-001, and related compounds.

| Compound ID | p38α Kinase Inhibition IC50 (nM) | LPS-induced TNF-α Production Inhibition in human whole blood IC50 (nM) |

| AKP-001 | 1.8 | 15 |

| SB 203580 | 48 | 130 |

Data sourced from scientific literature.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole (Key Intermediate for AKP-001)

This protocol describes the synthesis of the core isoxazole scaffold of AKP-001.

Materials:

-

Ethyl 4-fluorobenzoylacetate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Pyrimidin-4-ylacetonitrile

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

Step 1: Synthesis of 3-(4-fluorophenyl)-5-isoxazolone.

-

To a solution of sodium ethoxide (prepared from sodium in ethanol), add ethyl 4-fluorobenzoylacetate and hydroxylamine hydrochloride.

-

Reflux the mixture for 4 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 3-(4-fluorophenyl)-5-isoxazolone.

-

-

Step 2: Synthesis of 5-amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole.

-

To a solution of 3-(4-fluorophenyl)-5-isoxazolone and pyrimidin-4-ylacetonitrile in ethanol, add a solution of sodium ethoxide in ethanol.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and collect the precipitate.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole.

-

Protocol 2: Synthesis of AKP-001 (5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole)

This protocol details the final acylation step to produce AKP-001.

Materials:

-

5-Amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole

-

2-Chloro-6-fluorophenylacetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 5-amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole in anhydrous dichloromethane.

-

Add pyridine to the solution and cool to 0 °C.

-

Slowly add a solution of 2-chloro-6-fluorophenylacetyl chloride in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield AKP-001.

Protocol 3: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes the method for determining the inhibitory activity of compounds against p38α MAP kinase.

Principle: The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α kinase. The amount of phosphorylated substrate is quantified, and the inhibition by a test compound is determined.

Materials:

-

Recombinant human p38α MAP kinase

-

ATF-2 (Activating Transcription Factor 2) substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., AKP-001)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Phospho-specific antibody for ATF-2

-

Detection system (e.g., ELISA or Western blot)

Procedure:

-

Prepare a reaction mixture containing p38α kinase, ATF-2, and the test compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated ATF-2 using a suitable method. For ELISA, coat a plate with a capture antibody, add the reaction mixture, and then a detection antibody conjugated to an enzyme. For Western blot, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the phospho-specific antibody.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Protocol 4: Lipopolysaccharide (LPS)-induced TNF-α Production in Human Whole Blood

This protocol is used to assess the anti-inflammatory activity of compounds in a more physiologically relevant setting.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates the production of the pro-inflammatory cytokine TNF-α in whole blood. The inhibitory effect of a test compound on this production is measured.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., AKP-001)

-

RPMI 1640 medium

-

TNF-α ELISA kit

Procedure:

-

Dilute the fresh human whole blood with RPMI 1640 medium.

-

Add the test compound at various concentrations to the diluted blood and pre-incubate for 30 minutes at 37°C.

-

Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.

-

Incubate the blood for 6 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α production.

Visualizations

Caption: Synthetic and biological evaluation workflow for AKP-001.

Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of AKP-001.

Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines

Note: While the initial request specified O-(2-Chloro-6-fluorobenzyl)hydroxylamine, publicly available, detailed application and protocol information for this specific reagent is limited. However, a closely related and extensively documented reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is widely used for the same purpose and its chemistry is directly analogous. The following application notes and protocols are based on the comprehensive data available for PFBHA as a representative and effective agent for the derivatization of carbonyl compounds for analytical purposes.

Introduction

O-substituted hydroxylamines are a critical class of derivatizing agents for the sensitive and specific analysis of carbonyl compounds (aldehydes and ketones). These reagents react with the carbonyl group to form stable oxime derivatives. This process is essential for enhancing the volatility and thermal stability of the analytes for gas chromatography (GC) and improving their detection by various methods, including mass spectrometry (MS) and electron capture detection (ECD). The introduction of a halogenated benzyl group, such as a pentafluorobenzyl or a chloro-fluorobenzyl group, significantly enhances the electron-capturing properties of the derivative, leading to very low detection limits. This makes it an invaluable tool in various fields, including environmental analysis, food science, clinical diagnostics, and pharmaceutical development, for the quantification of trace levels of carbonyls.[1][2][3][4]

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form an oxime. The reaction is typically carried out in an aqueous or organic solvent, and the pH can be adjusted to optimize the reaction rate. The resulting O-benzyl oximes are more stable and more amenable to chromatographic analysis than the parent carbonyl compounds.

Applications

O-benzylhydroxylamine derivatives are utilized in a wide range of applications for the detection and quantification of carbonyl compounds:

-

Environmental Monitoring: Analysis of aldehydes and ketones in air, water, and soil samples, which can be pollutants from industrial emissions or natural processes.[2]

-

Food and Beverage Analysis: Quantification of flavor and off-flavor carbonyl compounds in products like beer and tobacco.[1][5]

-

Clinical and Biomedical Research: Determination of biomarkers such as acetone in blood for diabetes monitoring or the analysis of keto-steroids.[4][6]

-

Pharmaceutical Development: Quality control and impurity profiling of active pharmaceutical ingredients and excipients.[7]

-

Household Products: Analysis of volatile organic compounds (VOCs), including formaldehyde and acetaldehyde, emitted from household materials.[2]

Experimental Workflow for Carbonyl Analysis

The general workflow for the analysis of carbonyl compounds using PFBHA derivatization followed by GC-MS is depicted below.

Caption: General workflow for carbonyl analysis.

Protocols

Protocol 1: Derivatization of Carbonyls in Aqueous Samples (e.g., Beer, E-liquids)

This protocol is adapted from methods used for the analysis of carbonyls in beverages and e-cigarette liquids.[1][8]

Materials:

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Deionized water

-

Toluene or Hexane (HPLC grade)

-

Sample containing carbonyl compounds

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Derivatization:

-

To 1 mL of the aqueous sample (or diluted e-liquid), add an excess of PFBHA solution. The amount may need to be optimized depending on the expected carbonyl concentration. For some flavored e-liquids, up to 20 times more PFBHA may be required.[8]

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature. Reaction times can vary, with aldehyde yields increasing for up to 12 hours.[1] For e-liquids, a 24-hour reaction time has been used.[8]

-

-

Extraction of Derivatives:

-

Add 1-2 mL of toluene or hexane to the reaction mixture.

-

Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Analysis:

-

Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.

-

Protocol 2: Headspace Analysis of Volatile Carbonyls in Household Products

This protocol is based on a headspace GC/MS method for analyzing aldehydes and ketones in materials like fiber products and adhesives.[2]

Materials:

-

PFBHA

-

Material sample (e.g., fiber product, adhesive)

-

Headspace vials with septa

-

GC-MS with headspace autosampler

Procedure:

-

Sample Preparation:

-

Place a known amount of the material sample into a headspace vial.

-

Add a solution of PFBHA in a suitable solvent.

-

-

Derivatization and Headspace Generation:

-

Seal the vial and place it in the headspace autosampler.

-

Incubate the vial at an elevated temperature (e.g., 60-100 °C) for a specific time to allow for the derivatization of volatile carbonyls and to generate sufficient headspace concentration of the derivatives.

-

-

Analysis:

-

The headspace autosampler will automatically inject a portion of the vapor phase into the GC-MS for analysis.

-

Negative Chemical Ionization (NCI) mode in the mass spectrometer is often preferred for its higher selectivity and sensitivity for these derivatives.[2]

-

Quantitative Data Summary

The following tables summarize the performance characteristics of PFBHA derivatization methods for carbonyl analysis from various studies.

Table 1: Method Performance for Carbonyl Analysis in E-liquids and E-aerosols [8]

| Carbonyl Compound | Recovery (%) | Precision (RSD, %) | Limit of Quantification (µg/g for e-liquids) |

| Formaldehyde | 82 - 117 | 2 - 16 | < 0.1 |

| Acetaldehyde | 82 - 117 | 2 - 16 | < 0.1 |

| Acetone | 82 - 117 | 2 - 16 | < 0.1 |

| Propionaldehyde | 82 - 117 | 2 - 16 | < 0.1 |

| Acrolein | 82 - 117 | 2 - 16 | < 0.1 |

| Methyl Ethyl Ketone | 82 - 117 | 2 - 16 | < 0.1 |

| Butyraldehyde | 82 - 117 | 2 - 16 | < 0.1 |

| Crotonaldehyde | 82 - 117 | 2 - 16 | < 0.1 |

Table 2: Method Performance for Carbonyl Analysis in Tobacco [5]

| Carbonyl Compound | Recovery (%) | Precision (RSD, %) | Limit of Quantification (µg/g) |

| Formaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

| Acetaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

| Acetone | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

| Propionaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

| Methyl Ethyl Ketone | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

| Butyraldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

| Crotonaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |

Table 3: Detection Limits for Carbonyls in Beer [1]

| Carbonyl Compound | Estimated Detection Limit (µg/dm³) |

| Various Carbonyls | 0.01 - 1 |

Signaling Pathways and Logical Relationships

The derivatization of carbonyls with PFBHA is a key step in the analytical pathway to enable their detection. The logical flow of this process is illustrated below.

Caption: Analytical pathway for carbonyl detection.

Conclusion

Derivatization with O-benzylhydroxylamines, particularly PFBHA, is a robust and highly sensitive method for the analysis of carbonyl compounds in a variety of matrices. The formation of stable, electron-capturing oxime derivatives allows for their effective separation by gas chromatography and sensitive detection by mass spectrometry. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their work.

References

- 1. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of selected carbonyl compounds in tobacco samples by using Pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]

Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Reaction with Ketones and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction